molecular formula C11H17ClN4 B1481360 3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 2098085-78-8

3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No. B1481360
CAS RN: 2098085-78-8
M. Wt: 240.73 g/mol
InChI Key: DSFGVXUSSCTDKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are significant in drug design and play a crucial role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anticancer Activity

Studies have demonstrated the potential of pyrazine derivatives in anticancer activities. For instance, specific compounds synthesized from fluoro-substituted benzopyran exhibited anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Moreover, pyrazoline derivatives, which are nitrogen-rich carriers, were synthesized and found to have significant anticholinesterase effects, highlighting their potential in treating neurodegenerative disorders (Altıntop, 2020).

Antimicrobial Activity

Compounds incorporating pyrazine moieties have been synthesized using piperidine as the organocatalyst, exhibiting significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains (Kandile & Zaky, 2015). This underscores the importance of pyrazine derivatives in developing new antimicrobial agents.

Structural and Medicinal Significance

The pyrazine ring, often found in association with other scaffolds like piperidine, is integral in numerous clinically used drugs, indicating its pivotal role in drug design. Its presence in various therapeutic applications over the last decade highlights the structural and medicinal significance of pyrazine derivatives (Miniyar et al., 2013).

Development of Antidiabetic Drugs

Triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. These compounds exhibited strong inhibition potential, excellent antioxidant, and insulinotropic activities, marking their importance in diabetes treatment (Bindu et al., 2019).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

3-chloro-7-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c12-10-7-14-11-8-15(5-6-16(10)11)9-1-3-13-4-2-9/h7,9,13H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFGVXUSSCTDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCN3C(=NC=C3Cl)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 2
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 3
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 4
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 5
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 6
3-Chloro-7-(piperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

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